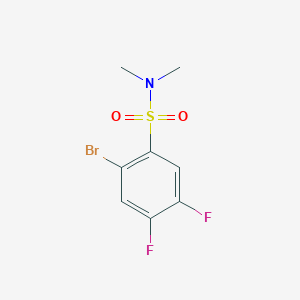

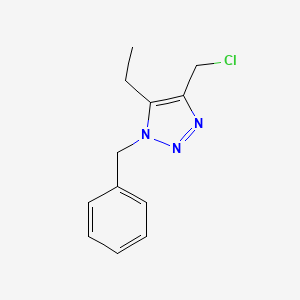

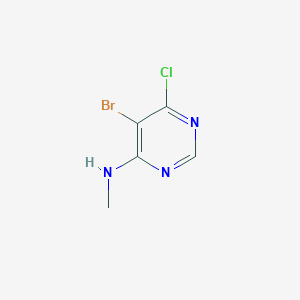

![molecular formula C8H7BrFNO B1382336 N-[1-(4-bromo-2-fluorophenyl)ethylidene]hydroxylamine CAS No. 912341-93-6](/img/structure/B1382336.png)

N-[1-(4-bromo-2-fluorophenyl)ethylidene]hydroxylamine

Descripción general

Descripción

N-[1-(4-bromo-2-fluorophenyl)ethylidene]hydroxylamine is a chemical compound with the CAS Number: 912341-93-6 . Its IUPAC name is 4-bromo-2-fluoro-1-(1-nitrosoethyl)benzene . The compound has a molecular weight of 232.05 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7BrFNO/c1-5(11-12)7-3-2-6(9)4-8(7)10/h2-5H,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación

Peptide Synthesis

N-[1-(4-(4-fluorophenyl)-2,6-dioxocyclohexylidene)ethyl] (Fde) protected amino acids, a related compound, have been utilized in solid-phase peptide synthesis. This process was monitored using gel-phase 19F NMR spectroscopy. The Fde protective group could be cleaved with a 5% hydroxylamine solution, enabling the construction of peptides like the nonapeptide LLLLTVLTV without noticeable racemization (Pudelko, Qian, & Elofsson, 2009).

HIV-1 Integrase Inhibition

Compounds structurally similar to N-[1-(4-bromo-2-fluorophenyl)ethylidene]hydroxylamine have been synthesized as potential HIV-1 integrase inhibitors. Their enzymatic and antiviral activity was evaluated, and X-ray diffraction analyses suggested binding modes that align with structure-activity relationships (Vandurm et al., 2009).

Synthesis of Isoxazoles

A study on the Et(3)N-catalyzed tandem reaction of electron-deficient 1,3-conjugated enynes with hydroxylamines, related to this compound, provided access to highly substituted 2,3-dihydroisoxazoles. This process was regioselective and metal-free, showing the versatility of hydroxylamines in organic synthesis (Yu, Du, Wang, & Zhang, 2010).

Cytotoxicity and Cellular Distribution

Mononuclear and dinuclear alkylamine derivatives of [meso-1,2-bis(4-fluorophenyl)ethylenediamine]platinum(II), closely related to this compound, were synthesized and tested for cytotoxicity, cellular distribution, and DNA and protein binding. These compounds demonstrated a high accumulation in MCF-7 breast cancer cells and significant DNA binding, indicating potential in cancer research (Kapp, Dullin, & Gust, 2006).

Scientific Research Applications of this compound

Peptide Synthesis and Monitoring

- Synthesis in Peptide Science : this compound derivatives have been used in the synthesis of protected amino acids for solid-phase peptide synthesis. This process can be monitored using gel-phase 19F NMR spectroscopy. Notably, the protective group can be cleaved with hydrazine or hydroxylamine solutions, and the method has been successfully applied to synthesize complex peptides like LLLLTVLTV from the signal sequence of mucin MUC1 (Pudelko, Qian, & Elofsson, 2009).

Structural and Theoretical Studies

- HIV-1 Integrase Inhibition : Compounds structurally related to this compound have been synthesized and evaluated as potential HIV-1 integrase inhibitors. These studies include structural analyses and theoretical calculations to understand their binding modes and structure-activity relationships (Vandurm et al., 2009).

Applications in Organic Chemistry

- Tandem Reactions with Hydroxylamines : Research shows that tandem reactions of electron-deficient conjugated enynes with hydroxylamines, including derivatives of this compound, can provide rapid access to highly substituted multifunctionalized dihydroisoxazoles (Yu, Du, Wang, & Zhang, 2010).

Cancer Research

- Cytotoxicity, Cellular Distribution, and DNA/Protein Binding Studies : Studies involving mononuclear and polynuclear alkylamine derivatives of [meso-1,2-bis(4-fluorophenyl)ethylenediamine]platinum(II) indicate potential applications in cancer research. These compounds have shown strong binding to human serum albumin and significant accumulation in breast cancer cells under certain conditions (Kapp, Dullin, & Gust, 2006).

Neuroscience

- Dopamine Transporter Binding : Derivatives of this compound have been explored for their binding affinity to the dopamine transporter. Such compounds are significant in understanding and potentially treating neurological disorders (Prisinzano et al., 2002).

Drug Metabolism

- Detection of Metabolites in Human Liver Microsomes and Urine : Research involving N-oxidized metabolites of flutamide, structurally related to this compound, has provided insights into the drug's metabolism, including the detection of these metabolites in the urine of prostate cancer patients (Goda et al., 2006).

Kinase Inhibition

- Met Kinase Inhibition : Related compounds have been synthesized as selective Met kinase inhibitors, demonstrating potential applications in targeting specific pathways involved in cancer (Schroeder et al., 2009).

Crystallography

- Crystal Structure Analysis : The crystal structure of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, a derivative, was established, which is significant for understanding the molecular structure and potential applications in material science (Sapnakumari et al., 2014).

Reductive Bromination

- Study on Reductive Bromination : Research on the reductive bromination of hydroxylamines, including derivatives of this compound, offers insights into unique chemical reactions relevant to organic synthesis (Golubev & Kim, 2019).

Dopamine Receptor Affinities

- Neurochemical Research : Synthesis and analysis of N-substituted derivatives for dopamine receptor affinities highlight the neurochemical applications of these compounds (Claudi et al., 1990).

Safety and Hazards

Propiedades

IUPAC Name |

(NE)-N-[1-(4-bromo-2-fluorophenyl)ethylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrFNO/c1-5(11-12)7-3-2-6(9)4-8(7)10/h2-4,12H,1H3/b11-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGKZFSKXZSIBJG-VZUCSPMQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C1=C(C=C(C=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\O)/C1=C(C=C(C=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

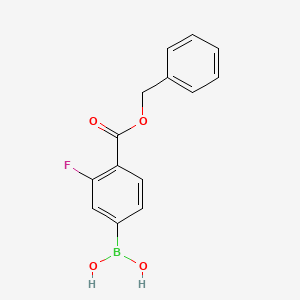

![3-Amino-9-aza-bicyclo[3.3.1]nonane-9-carboxylic acid tert-butyl ester hydrochloride](/img/structure/B1382276.png)